3-Fluoro-4-(4-hydroxyphenyl)benzoic acid
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Overview
Description
3-Fluoro-4-(4-hydroxyphenyl)benzoic acid is a compound with the molecular weight of 232.21 . It is also known by the IUPAC name 2-fluoro-4’-hydroxy [1,1’-biphenyl]-4-carboxylic acid .
Synthesis Analysis
The synthesis of 3-Fluoro-4-(4-hydroxyphenyl)benzoic acid can be achieved from 3-fluoro-4-methoxybenzoic acid via demethylation . Another method involves the addition of phosphorus to 3-fluoro-4-hydroxybenzoic acid in a mixture of the basal phenol .Molecular Structure Analysis
The InChI code for 3-Fluoro-4-(4-hydroxyphenyl)benzoic acid is 1S/C13H9FO3/c14-12-7-9 (13 (16)17)3-6-11 (12)8-1-4-10 (15)5-2-8/h1-7,15H, (H,16,17) .Chemical Reactions Analysis
3-Fluoro-4-hydroxybenzoic acid can be used in the preparation of (S)-2-methylbutyl-3-fluoro-4-hydroxy benzoate and 4- n -alkoxy-3-fluorobenzoic acids . It may also be used in the synthesis of bis 3-fluoro-4-hydroxybenzoates, which are potent KCa2/3 pan-inhibitors .Physical And Chemical Properties Analysis
3-Fluoro-4-(4-hydroxyphenyl)benzoic acid has a molecular weight of 232.21 . The InChI code for this compound is 1S/C13H9FO3/c14-12-7-9 (13 (16)17)3-6-11 (12)8-1-4-10 (15)5-2-8/h1-7,15H, (H,16,17) .Scientific Research Applications
- Hydroxybenzoic acids are considered the most common and widely studied bioactive compounds belonging to plants’ secondary metabolites .
- They present high commercial value and have applications in the cosmetic, food, pharmaceutical, and health industries .
- They exhibit antioxidant, anticancer, antitumor, anti-diabetic, anti-inflammatory, antimicrobial, anticholesterolemic, antimutagenic, and antihypertensive activities .
- 4-Hydroxybenzoic acid (4-HBA) has emerged as a promising intermediate for several value-added bioproducts with potential biotechnological applications in food, cosmetics, pharmacy, fungicides, etc .
- Synthetic biology and metabolic engineering approaches have enabled the biosynthesis of 4-HBA to address the increasing demand for high-value bioproducts .
- A variety of industrially pertinent compounds such as resveratrol, muconic acid, gastrodin, xiamenmycin, and vanillyl alcohol are produced using 4-HBA as the starting feedstock .
Scientific Field: Phytochemistry
Scientific Field: Applied Microbiology and Biotechnology
Safety And Hazards
The safety information for 3-Fluoro-4-(4-hydroxyphenyl)benzoic acid indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye damage, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .
Future Directions
3-Fluoro-4-hydroxybenzoic acid may be used in the preparation of (S)-2-methylbutyl-3-fluoro-4-hydroxy benzoate and 4- n -alkoxy-3-fluorobenzoic acids . It may also be used in the synthesis of bis 3-fluoro-4-hydroxybenzoates, which are potent KCa2/3 pan-inhibitors . These potential applications suggest future directions for research and development involving this compound.
properties
IUPAC Name |
3-fluoro-4-(4-hydroxyphenyl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FO3/c14-12-7-9(13(16)17)3-6-11(12)8-1-4-10(15)5-2-8/h1-7,15H,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDPWKXUXEHMAHD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=C(C=C2)C(=O)O)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00688721 |
Source
|
Record name | 2-Fluoro-4'-hydroxy[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00688721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-4-(4-hydroxyphenyl)benzoic acid | |
CAS RN |
1261914-97-9 |
Source
|
Record name | 2-Fluoro-4'-hydroxy[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00688721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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